Home > Products > Screening Compounds P146388 > 3,4-Didehydronaratriptan
3,4-Didehydronaratriptan - 121679-20-7

3,4-Didehydronaratriptan

Catalog Number: EVT-395966
CAS Number: 121679-20-7
Molecular Formula: C17H23N3O2S
Molecular Weight: 333.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Naratriptan is a selective serotonin 5-HT1B agonist (pKi = 8.9 for human 5-HT1B) used in the treatment of severe cephalic pain, including migraine headaches. 3,4-dihydro Naratriptan is an impurity formed during the preparation of naratriptan.
Source and Classification

3,4-Didehydronaratriptan is classified as a triptan, a class of drugs specifically designed to treat acute migraine attacks. Triptans are agonists of the serotonin 5-HT_1B and 5-HT_1D receptors. The compound is synthesized from naratriptan through specific chemical modifications that enhance its pharmacological efficacy and receptor selectivity.

Synthesis Analysis

The synthesis of 3,4-Didehydronaratriptan typically involves several key steps:

  1. Starting Material: Naratriptan serves as the primary starting material for the synthesis.
  2. Dehydrogenation Process: The conversion to 3,4-Didehydronaratriptan generally involves dehydrogenation reactions that can be catalyzed by various agents. Commonly used reagents include:
    • Palladium on carbon: This catalyst facilitates the removal of hydrogen atoms from naratriptan.
    • Oxidizing agents: Such as potassium permanganate or ozone in specific conditions can also be employed to achieve the desired double bond formation.
  3. Reaction Conditions: The reaction conditions (temperature, solvent, and time) are critical for optimizing yield and purity. Typically, reactions may be conducted under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation.

Technical Parameters

  • Temperature: Reactions are often performed at elevated temperatures (50-100°C) to increase reaction rates.
  • Solvents: Common solvents include methanol or acetonitrile, which help dissolve reactants and facilitate the reaction.
Molecular Structure Analysis

The molecular structure of 3,4-Didehydronaratriptan can be described as follows:

  • Chemical Formula: C_15H_19N_3O_2
  • Molecular Weight: Approximately 273.33 g/mol
  • Structural Features:
    • The compound contains a bicyclic structure characteristic of triptans.
    • It features two double bonds introduced during the synthesis process.

Structural Data

  • Bond Angles: The angles around the nitrogen atoms are influenced by steric factors due to the bulky substituents on the bicyclic framework.
  • Conformation: The conformation is crucial for receptor binding; thus, computational modeling may be employed to predict its three-dimensional orientation.
Chemical Reactions Analysis

3,4-Didehydronaratriptan can undergo several chemical reactions:

  1. Receptor Binding: As an agonist at serotonin receptors, it binds selectively to 5-HT_1B and 5-HT_1D receptors, leading to vasoconstriction and reduced neurogenic inflammation.
  2. Metabolic Reactions:
    • Hydroxylation: Can occur at various positions leading to hydroxylated metabolites.
    • N-dealkylation: This reaction may lead to less active forms of the drug.

Relevant Technical Details

  • Reaction Conditions for Metabolism: Typically occurs in liver microsomes under physiological conditions (37°C).
  • Enzyme Involvement: Cytochrome P450 enzymes play a significant role in metabolic transformations.
Mechanism of Action

The mechanism of action for 3,4-Didehydronaratriptan primarily involves:

  1. Serotonin Receptor Agonism: The compound selectively activates serotonin receptors:
    • 5-HT_1B Receptors: Located on vascular smooth muscle cells; activation leads to vasoconstriction of dilated intracranial blood vessels.
    • 5-HT_1D Receptors: Present on trigeminal neurons; activation inhibits the release of pro-inflammatory neuropeptides.

Relevant Data

  • Efficacy Studies: Clinical trials have shown that triptans significantly reduce migraine pain within two hours post-administration.
  • Pharmacokinetics: The onset of action is rapid due to good oral bioavailability and distribution properties.
Physical and Chemical Properties Analysis

The physical and chemical properties of 3,4-Didehydronaratriptan include:

  • Appearance: Typically appears as a white crystalline solid.
  • Melting Point: Reported melting point ranges from 150°C to 155°C.
  • Solubility: Soluble in organic solvents like methanol and slightly soluble in water.

Relevant Data

  • Boiling Point: Estimated boiling point around 350°C under standard atmospheric conditions.
  • Stability: Stable under dry conditions but sensitive to moisture and light.
Applications

3,4-Didehydronaratriptan has several scientific applications:

  1. Migraine Treatment: Primarily used in clinical settings for acute migraine relief due to its effectiveness at serotonin receptors.
  2. Research Tool: Utilized in pharmacological studies to understand serotonin receptor interactions and mechanisms of migraine pathophysiology.
  3. Synthetic Intermediate: Acts as an intermediate in the synthesis of other biologically active compounds within medicinal chemistry.

Properties

CAS Number

121679-20-7

Product Name

3,4-Didehydronaratriptan

IUPAC Name

N-methyl-2-[3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indol-5-yl]ethanesulfonamide

Molecular Formula

C17H23N3O2S

Molecular Weight

333.5 g/mol

InChI

InChI=1S/C17H23N3O2S/c1-18-23(21,22)10-7-13-3-4-17-15(11-13)16(12-19-17)14-5-8-20(2)9-6-14/h3-5,11-12,18-19H,6-10H2,1-2H3

InChI Key

UJPMSESNMYEKDD-UHFFFAOYSA-N

SMILES

CNS(=O)(=O)CCC1=CC2=C(C=C1)NC=C2C3=CCN(CC3)C

Synonyms

N-Methyl-3-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)-1H-indole-5-ethanesulfonamide; Naratriptan Impurity B;

Canonical SMILES

CNS(=O)(=O)CCC1=CC2=C(C=C1)NC=C2C3=CCN(CC3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.